molecular formula C16H21NO4 B2565725 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid CAS No. 1518841-50-3

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid

Cat. No. B2565725
CAS RN: 1518841-50-3
M. Wt: 291.347
InChI Key: SRPHQHUFBPQJHA-UHFFFAOYSA-N
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Description

“1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid” is a complex organic compound. It is a derivative of the naturally occurring beta amino acid β-Alanine .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of boron from these esters, is a key step in the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include a benzyloxy group, a carbonyl group, an amino group, and a carboxylic acid group .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . It can also participate in reactions involving the formation and breaking of amide bonds .


Physical And Chemical Properties Analysis

Amino acids, including those with complex structures like this compound, have high melting points due to their ionic properties . They are soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene and ether . The α-carbonyl group of mono-amino-mono carboxylic amino acids is a stronger acid than the carboxyl group of the aliphatic acid .

Scientific Research Applications

Biological Potency and Metabolic Pathways

Biological Activity of Organic Selenium Compounds 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid shares structural similarities with some selenium-containing organic compounds. The biological potency of organic selenium compounds, including their activity against dietary liver necrosis in rats, has been studied. It was noted that certain structural substitutions can significantly affect the biological activity of these compounds (Schwarz & Fredga, 1974).

Tumor Localization and Imaging Alicyclic alpha-amino acids, which are structurally related to 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid, have been studied for their selective affinity for tumor tissue. The distribution and localization characteristics of these compounds in tumor-bearing rats were evaluated, highlighting the potential of certain analogs for tumor imaging and positron tomography (Washburn et al., 1978).

Metabolism of Hypocholesterolemic Agents The metabolic pathways of compounds similar to 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid have been explored, particularly in the context of hypocholesterolemic agents. The omega-/beta-oxidation pathway was identified as a potential metabolic route for these compounds, indicating a species difference in biotransformation capabilities (Woolf et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, Phenylboronic acid, indicates that it is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2,2-dimethyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)9-6-10-16(15,13(18)19)17-14(20)21-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHQHUFBPQJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid

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